molecular formula C22H26O6 B1246477 Pseudolaric acid H

Pseudolaric acid H

Cat. No.: B1246477
M. Wt: 386.4 g/mol
InChI Key: DMDYDVXEMCPQPC-MPVZDDSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pseudolaric acid H is a natural product found in Larix kaempferi and Pseudolarix amabilis with data available.

Scientific Research Applications

Antifungal Properties

Pseudolaric Acid B, a major constituent of Pseudolarix kaempferi, demonstrates significant antifungal properties. It has been found effective against organisms like Trichophyton mentagrophytes, Torulopsis petrophilum, Microsporum gypseum, and Candida spp. It has shown comparable efficacy to amphotericin B against Candida and Torulopsis species. In vivo, Pseudolaric Acid B significantly reduced colony-forming units in a murine model of disseminated candidiasis, prolonging survival time in infected mice (Li, Clark, & Hufford, 1995).

Cytotoxic Effects

Pseudolaric Acid A and B have been tested for cytotoxicity against various tumor cells including KB, A-549, HCT-8, P-388, and L-1210. These acids exhibited potent cytotoxicity, with particular selectivity in inhibiting the growth of specific cancer cell types (Pan, Li, Hu, Chen, Chang, & Lee, 1990). Another study found that Pseudolaric Acid B induces apoptosis in human melanoma A375-S2 cells through mechanisms involving the p53 and bax/Bcl-2 pathways (Gong, Wang, Tashiro, Onodera, & Ikejima, 2005).

Immunomodulatory Effect

A derivative of Pseudolaric Acid B, Hexahydropseudolaric Acid B, has shown notable immunomodulatory effects. It exerts a more preferable immunosuppressive activity with lower cytotoxicity than Pseudolaric Acid B. This derivative has been found to inhibit T cell proliferation and ameliorate ear swelling in a mouse model of delayed-type hypersensitivity, suggesting its potential in treating immune-related diseases (Li, Chen, Yang, Wang, Wang, Zhang, Zhao, Zhou, & Li, 2014).

Effect on Microtubules and Drug Resistance

Pseudolaric Acid B is identified as a microtubule-destabilizing agent that can circumvent the multidrug resistance phenotype. It induces cell cycle arrest at G2-M transition leading to apoptosis. This agent disrupts cellular microtubule networks and inhibits the formation of mitotic spindles, making it effective against multidrug-resistant cell lines and tumor growth in vivo (Wong, Chiu, Chung, Chow, Zhao, Yang, & Ko, 2005).

Activation of Peroxisome Proliferator-Activated Receptors

Pseudolaric Acid B and its derivatives have been tested for activating peroxisome proliferator-activated receptors (PPAR) in mammalian cell lines. Pseudolaric Acid B showed activation of PPAR alpha, gamma, and delta isoforms, suggesting its potential in treating metabolic and pathophysiological disorders regulated by these receptors (Jaradat, Noonan, Wu, Avery, & Feller, 2002).

Properties

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

IUPAC Name

(2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]trideca-2,4-dien-9-yl]-2-methylpenta-2,4-dienoic acid

InChI

InChI=1S/C22H26O6/c1-14-7-11-21-12-9-17(22(21,13-8-14)27-16(3)23)20(4,28-19(21)26)10-5-6-15(2)18(24)25/h5-8,10-11,17H,9,12-13H2,1-4H3,(H,24,25)/b10-5+,15-6+/t17-,20+,21+,22-/m0/s1

InChI Key

DMDYDVXEMCPQPC-MPVZDDSSSA-N

Isomeric SMILES

CC1=CC[C@@]2([C@H]3CC[C@]2(C=C1)C(=O)O[C@]3(C)/C=C/C=C(\C)/C(=O)O)OC(=O)C

Canonical SMILES

CC1=CCC2(C3CCC2(C=C1)C(=O)OC3(C)C=CC=C(C)C(=O)O)OC(=O)C

Synonyms

pseudolaric acid H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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